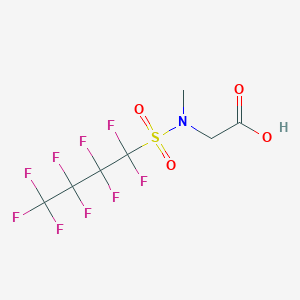![molecular formula C32H53BrN2O4 B13383573 acetic acid [3-hydroxy-10,13-dimethyl-2-(4-morpholinyl)-16-(1-prop-2-enyl-1-pyrrolidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester bromide](/img/structure/B13383573.png)
acetic acid [3-hydroxy-10,13-dimethyl-2-(4-morpholinyl)-16-(1-prop-2-enyl-1-pyrrolidin-1-iumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent used primarily in modern anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is an aminosteroid compound with a rapid onset and intermediate duration of action . Rocuronium bromide is commonly marketed under the trade names Zemuron and Esmeron .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rocuronium bromide involves multiple steps, starting from steroidal precursors. One common method includes the reaction of a steroidal nucleus with acetyl chloride to form an intermediate compound, which is then reacted with other reagents to form the final product . The process typically involves the use of organic solvents and specific reaction conditions such as controlled temperature and pH levels .
Industrial Production Methods: Industrial production of rocuronium bromide focuses on scalability and cost-effectiveness. Processes have been developed to purify the compound without the need for column chromatography, making it easier and more economical to produce on a large scale . Techniques such as crystallization and freeze-drying are employed to obtain pure rocuronium bromide .
Analyse Des Réactions Chimiques
Types of Reactions: Rocuronium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and degradation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Acetyl chloride (CH₃COCl) is used in substitution reactions to introduce acetyl groups.
Major Products: The major products formed from these reactions include intermediates and by-products that are further processed to obtain pure rocuronium bromide .
Applications De Recherche Scientifique
Rocuronium bromide has a wide range of applications in scientific research:
Chemistry: It is used in studies related to neuromuscular blocking agents and their synthesis.
Biology: Research on its effects on neuromuscular junctions and muscle relaxation.
Medicine: Widely used in anesthesia for tracheal intubation and muscle relaxation during surgeries.
Industry: Employed in the development of new anesthetic agents and neuromuscular blockers.
Mécanisme D'action
Rocuronium bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction . By binding to these receptors, it prevents acetylcholine from triggering muscle contractions, leading to muscle relaxation . This mechanism makes it a valuable tool in anesthesia and critical care settings .
Comparaison Avec Des Composés Similaires
Vecuronium: A desacetoxy analogue of rocuronium with a slower onset of action.
Pancuronium: A long-acting aminosteroid muscle relaxant with antimuscarinic effects.
Atracurium: An intermediate-acting non-depolarizing neuromuscular blocker.
Succinylcholine: A depolarizing neuromuscular blocker with a rapid onset but shorter duration of action.
Uniqueness: Rocuronium bromide is unique due to its rapid onset and intermediate duration of action, making it suitable for both rapid sequence induction and routine tracheal intubation . Its ability to be reversed by agents like sugammadex further enhances its clinical utility .
Propriétés
IUPAC Name |
[3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJKRAYGYRUJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)

![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)

![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)








